Product packaging for 4-Propylphenyl 4-(octyloxy)benzoate(Cat. No.:CAS No. 65553-43-7)

4-Propylphenyl 4-(octyloxy)benzoate

Cat. No.: B14475533
CAS No.: 65553-43-7
M. Wt: 368.5 g/mol
InChI Key: KCXMFQWYLQTAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Propylphenyl 4-(octyloxy)benzoate is a useful research compound. Its molecular formula is C24H32O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O3 B14475533 4-Propylphenyl 4-(octyloxy)benzoate CAS No. 65553-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65553-43-7

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

(4-propylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3

InChI Key

KCXMFQWYLQTAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

Origin of Product

United States

Synthetic Strategies and Methodologies for the Preparation of 4 Propylphenyl 4 Octyloxy Benzoate

Retrosynthetic Analysis and Molecular Disconnection Approaches for Benzoate (B1203000) Esters

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For an ester like 4-Propylphenyl 4-(octyloxy)benzoate, the most logical and common disconnection is at the ester bond (C-O) itself. This is a type of C-X disconnection where X is a heteroatom.

This primary disconnection breaks the molecule into two key synthons: an acyl cation equivalent and a phenoxide anion equivalent. These correspond to the practical starting materials: 4-(octyloxy)benzoic acid and 4-propylphenol.

A secondary disconnection can be considered for the 4-(octyloxy)benzoic acid precursor. The ether linkage (C-O) can be disconnected via a Williamson ether synthesis strategy. This breaks down 4-(octyloxy)benzoic acid into 4-hydroxybenzoic acid (or its corresponding ester, like ethyl 4-hydroxybenzoate) and an 8-carbon alkyl halide, such as 1-bromooctane (B94149). This multi-step approach allows for the modular construction of the target molecule from simpler precursors.

Detailed Synthetic Pathways and Reaction Mechanisms for this compound

The synthesis of this compound is typically achieved through a two-part process: the formation of the octyloxy side chain on a benzoic acid derivative, followed by the esterification with 4-propylphenol.

Esterification Reactions and Catalytic Considerations in Benzoate Synthesis

The final key step in synthesizing the target molecule is the formation of the ester bond between 4-(octyloxy)benzoic acid and 4-propylphenol. Several methods are available, with the Steglich esterification being a particularly mild and effective choice, especially for sensitive or sterically hindered substrates. wikipedia.orgcommonorganicchemistry.comjove.com

Steglich Esterification: This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). wikipedia.orgsynarchive.com The reaction proceeds under mild, often room-temperature, conditions. wikipedia.org

The mechanism involves the following steps:

The carboxylic acid (4-(octyloxy)benzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

The catalyst, DMAP, being a more potent nucleophile than the alcohol (4-propylphenol), attacks the O-acylisourea. organic-chemistry.orgrsc.org This forms a reactive acyl-pyridinium intermediate ("active ester"). organic-chemistry.org

This intermediate is highly susceptible to nucleophilic attack by 4-propylphenol, leading to the formation of the desired ester, this compound.

The DCC, having formally removed a molecule of water, is converted into the insoluble byproduct, N,N'-dicyclohexylurea (DCU), which can often be removed by filtration. wikipedia.org

The use of DMAP is crucial as it accelerates the reaction and suppresses a common side-reaction where the O-acylisourea rearranges into a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.org

Fischer-Speier Esterification: While a classic method, Fischer esterification is less suitable for this specific synthesis. It involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, but it generally works poorly for phenols. commonorganicchemistry.com

Alkylation Procedures for Introducing the Octyloxy Chain

The precursor, 4-(octyloxy)benzoic acid, is commonly synthesized via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This method involves the reaction of a phenoxide with an alkyl halide.

The typical procedure is as follows:

A starting material like ethyl p-hydroxybenzoate is deprotonated with a base, such as potassium carbonate (K2CO3), in a suitable solvent like 2-butanone (B6335102) or dimethylformamide (DMF). nih.gov This generates the more nucleophilic phenoxide ion.

An alkylating agent, 1-bromooctane, is added to the mixture. prepchem.com The phenoxide ion displaces the bromide ion in an SN2 reaction, forming ethyl 4-(octyloxy)benzoate. masterorganicchemistry.com

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester with a strong base, like sodium hydroxide, in an aqueous alcohol solution, followed by acidification to precipitate the 4-(octyloxy)benzoic acid product. nih.govgordon.edu

A synthesis for 4-(octyloxy)benzoic acid starting from ethyl p-hydroxybenzoate and n-octyl bromide reported a yield of 71.6% after recrystallization from ethanol. prepchem.com

Purification and Isolation Techniques for Liquid Crystalline Benzoate Products

The purity of liquid crystalline materials is paramount, as impurities can significantly alter their phase transition temperatures and other physical properties.

Recrystallization: This is the most common method for purifying solid organic compounds. For this compound, which is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture) is a primary purification step. The choice of solvent is critical to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Column Chromatography: For removing more persistent impurities or byproducts like the N,N'-dicyclohexylurea (DCU) from Steglich esterifications, column chromatography on silica (B1680970) gel is highly effective. nih.gov A solvent system of appropriate polarity is used to elute the components at different rates, allowing for the isolation of the pure liquid crystal product.

Zone Refining: For achieving very high purity, zone refining is a powerful technique. A series of nematic liquid crystals showed increased purity after being subjected to zone refining, as determined by differential scanning calorimetry (DSC). tandfonline.com

Electric Field Purification: An alternative method involves applying an electric field to the liquid crystal material, which can significantly increase its resistivity by removing ionic impurities without the need for solvents. google.com

Yield Optimization and Green Chemistry Principles in the Synthesis of this compound

Optimizing reaction yields and adhering to green chemistry principles are crucial aspects of modern synthetic chemistry.

Yield Optimization:

Catalyst Choice and Loading: In Steglich esterification, using catalytic amounts (e.g., 5 mol%) of DMAP is essential for high yields. organic-chemistry.org

Reagent Stoichiometry: Using a slight excess of one of the reactants, often the less expensive one, can drive the reaction to completion.

Reaction Conditions: Optimizing temperature, reaction time, and solvent can significantly impact the yield. While Steglich esterifications are often run at room temperature, gentle heating may sometimes be required. wikipedia.org

Green Chemistry Principles:

Alternative Solvents: Traditional Steglich esterifications often use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like DMF, which have environmental and health concerns. jove.comrsc.org Research has shown that greener solvents like acetonitrile (B52724) or cyclopentyl methyl ether (CPME) can be effective alternatives. jove.comwhiterose.ac.uk

Catalysis: Using catalytic reagents like DMAP is inherently greener than using stoichiometric ones. whiterose.ac.uk Developing solid acid catalysts, such as sulfonated carbons, for esterification can replace homogeneous acid catalysts like sulfuric acid, simplifying purification and reducing corrosive waste. whiterose.ac.ukbookfere.com

Atom Economy: Esterification reactions that produce water as the only byproduct have high atom economy. However, methods like Steglich esterification have lower atom economy due to the formation of the large DCU byproduct.

Energy Efficiency: Microwave-assisted synthesis has been explored for benzoate esterification, offering potential benefits in reduced reaction times and energy consumption compared to conventional heating. ijsdr.org

Isotopic Labeling Strategies for Advanced Spectroscopic Characterization of this compound

Isotopic labeling is a powerful tool, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating molecular structure, dynamics, and order in liquid crystalline phases.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium is a common strategy. For instance, selectively deuterating the propyl or octyloxy chains, or specific positions on the phenyl rings, allows for the study of segmental order and dynamics using ²H NMR. Perdeuteration, combined with fast magic-angle spinning (MAS), can also be used to obtain high-resolution proton-detected spectra in the solid state by removing strong ¹H-¹H dipolar couplings. nih.gov

Carbon-13 (¹³C) Labeling: Incorporating ¹³C labels at specific sites can enhance signal intensity and facilitate detailed structural analysis using ¹³C NMR. osti.gov This can be achieved by using a ¹³C-labeled precursor in the synthesis, such as ¹³C-labeled 4-hydroxybenzoic acid or 4-propylphenol. Selective ¹³C labeling can be used for distance measurements in solid-state NMR. sigmaaldrich.com

Nitrogen-15 (¹⁵N) Labeling: While not directly applicable to this compound, ¹⁵N labeling is a cornerstone for NMR studies of nitrogen-containing liquid crystals and biomolecules, often used in conjunction with ¹³C labeling. nih.govsigmaaldrich.com

These labeling strategies are typically implemented by introducing the desired isotope in one of the key starting materials. For example, a deuterated version of 1-bromooctane could be used in the Williamson ether synthesis step to label the octyloxy chain, or a synthesis could start with a commercially available ¹³C-labeled phenol. The resulting labeled liquid crystal can then be analyzed by advanced NMR techniques to provide insights into molecular ordering and behavior that are inaccessible with unlabeled samples. nih.govosti.gov

Mesophase Behavior and Phase Transition Analysis of 4 Propylphenyl 4 Octyloxy Benzoate

Characterization of Thermotropic Mesophases Exhibited by 4-Propylphenyl 4-(octyloxy)benzoate

The thermotropic liquid crystalline phases of this compound, which are induced by changes in temperature, are primarily of the smectic and nematic types. The specific identification and classification of these phases are crucial for understanding the material's properties and potential applications.

Identification and Classification of Smectic Phases (e.g., SmA, SmC)

In homologous series of similar benzoate (B1203000) esters, the commencement of a smectic mesophase is often observed as the alkyl chain length increases. For the closely related series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, the smectic phase appears starting from the octyl derivative. researchgate.net The smectic phase observed in these related compounds is identified as the Smectic A (SmA) phase. researchgate.net This phase is characterized by molecules organized in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. Under a polarizing microscope, the Smectic A phase of similar benzoate esters typically exhibits a focal-conic fan-shaped texture. researchgate.net While specific studies on this compound are limited, the behavior of its structural isomers and homologous series strongly suggests the presence of a Smectic A phase. The potential for a Smectic C (SmC) phase, where the molecular axes are tilted with respect to the layer normal, has been noted in other, different series of benzoate liquid crystals, but is less commonly anticipated for this specific molecular structure. derpharmachemica.com

Recognition and Characterization of the Nematic Mesophase

The nematic (N) mesophase is a less ordered liquid crystalline phase where the molecules have a long-range orientational order but no long-range positional order. In the homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, a nematic phase is consistently observed. researchgate.net The characteristic textures of the nematic phase for these compounds, as viewed through a polarizing microscope, are typically of the threaded or schlieren type. researchgate.net These textures arise from defects in the alignment of the liquid crystal director. Given the prevalence of the nematic phase in this class of materials, it is a recognized mesophase of this compound.

Exploration of Potential Cholesteric or Blue Phases

Cholesteric (N*) phases are observed in chiral liquid crystals and are essentially a twisted nematic phase. Blue phases are highly ordered, defect-rich phases that appear over a very narrow temperature range between the cholesteric and isotropic liquid phases. There is currently no scientific literature to suggest that this compound, which is not inherently chiral, exhibits either a cholesteric or a blue phase. The introduction of chiral dopants would be necessary to induce a cholesteric phase.

Methodologies for Determining Phase Transition Temperatures and Enthalpies of this compound

The precise determination of phase transition temperatures and the associated enthalpy changes is fundamental to characterizing any liquid crystalline material. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Optical Polarizing Microscopy (OPM).

Differential Scanning Calorimetry (DSC) Protocols for Liquid Crystal Phase Transitions

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For liquid crystals like this compound, DSC is used to determine the temperatures and enthalpies of phase transitions.

A typical DSC protocol involves placing a small, accurately weighed sample (typically 1-5 mg) into an aluminum pan and sealing it. An empty, sealed pan is used as a reference. The sample and reference are then heated and cooled at a controlled rate, often 5 or 10 K/min, under an inert atmosphere such as nitrogen. researchgate.net Phase transitions appear as peaks in the DSC thermogram. Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid), while exothermic peaks on cooling represent the reverse processes. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Table 1: Hypothetical DSC Data for this compound (Note: As specific experimental data for this exact compound is not readily available in the cited literature, this table is illustrative of typical values for similar benzoate liquid crystals.)

TransitionOnset Temperature (°C)Enthalpy (kJ/mol)
Crystal to Smectic A (Cr → SmA)~ 55-60~ 20-30
Smectic A to Nematic (SmA → N)~ 65-70~ 1-2
Nematic to Isotropic (N → I)~ 75-80~ 0.5-1

Optical Polarizing Microscopy (OPM) for Textural Analysis and Phase Identification

Optical Polarizing Microscopy is an indispensable tool for the identification of liquid crystal phases. By observing the unique optical textures that each phase exhibits when viewed between crossed polarizers, researchers can identify the phase and observe the dynamics of the transitions.

For this analysis, a small amount of the sample is placed on a glass slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control. As the sample is heated and cooled, changes in the texture are observed through the microscope. The characteristic textures, such as the focal-conic fans of the SmA phase or the schlieren and threaded textures of the nematic phase, provide visual confirmation of the phases identified by DSC. researchgate.net The transition temperatures can also be determined by noting the temperature at which these textural changes occur.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the mesophase behavior, influence of molecular purity, and high-pressure studies specifically for the chemical compound this compound could not be located.

This scarcity of information indicates that this particular liquid crystal has likely not been the subject of extensive published research, or its properties are not well-documented in publicly accessible databases. Scientific investigations into liquid crystalline materials often focus on homologous series, where the length of the alkyl chains is systematically varied to observe trends in mesophase behavior. While studies on other members of the 4-alkylphenyl 4-(octyloxy)benzoate family or structurally similar phenyl benzoate compounds are available, a specific focus on the propyl (a three-carbon chain) derivative is not apparent in the reviewed literature.

Therefore, the generation of a detailed article with the specified sections and data tables on this compound is not possible at this time due to the lack of primary research findings.

Molecular Structure, Conformation, and Intermolecular Interactions in 4 Propylphenyl 4 Octyloxy Benzoate

Elucidation of Molecular Geometry and Preferred Conformational States of 4-Propylphenyl 4-(octyloxy)benzoate

The molecular architecture of this compound is characterized by a semi-rigid core composed of two phenyl rings linked by an ester group, with flexible alkyl chains, a propyl group, and an octyloxy group, at its termini. This elongated and somewhat planar structure is a common feature of molecules that exhibit liquid crystalline phases. The geometry is not perfectly linear; the ester linkage introduces a kink, and the phenyl rings can exhibit a dihedral angle between them. The preferred conformational state in the mesophase is a result of a delicate balance between the rigid core's tendency to align and the flexible chains' conformational freedom.

Computational studies, such as those employing methods like the Experimental-Torsion with Knowledge Distance Geometry (ETKDG), can be utilized to generate and evaluate a multitude of possible conformers. whiterose.ac.uk These analyses help in determining the most probable bend angles between the molecular axes, which are crucial for understanding the formation of specific liquid crystal phases like the nematic and twist-bend nematic phases. whiterose.ac.uk While highly extended conformations are often sampled, the dynamic nature of the molecule means that a range of bent conformations also exists. whiterose.ac.uk

Analysis of Non-Covalent Interactions (e.g., van der Waals, π-π Stacking) within Aggregates of this compound

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules play a critical role in stabilizing the ordered arrangement. mdpi.com The planar nature of the benzene (B151609) rings facilitates this stacking, where the electron-rich π-orbitals of one ring interact favorably with the π-orbitals of a neighboring ring. The strength of these interactions is sensitive to the relative orientation and distance between the rings. The presence of substituents on the phenyl rings can modulate the electronic properties and, consequently, the strength of the π-π stacking. mdpi.com

Steric Considerations and Their Impact on Molecular Packing in Mesophases of this compound

Steric factors, arising from the three-dimensional shape of the molecules, significantly influence how this compound molecules pack in the mesophases. The propyl and octyloxy chains, while flexible, occupy a certain volume and can hinder close packing of the rigid cores. The bulkiness of these alkyl groups can affect the intermolecular distance and the degree of orientational order within the liquid crystal phase.

The interplay between the attractive non-covalent interactions and the repulsive steric forces determines the final molecular arrangement. For instance, the flexible chains may need to adopt specific conformations to allow for optimal π-π stacking of the aromatic cores. This can lead to the formation of layered structures, such as smectic phases, where the rigid cores are segregated from the more disordered alkyl chains. The length and branching of the alkyl chains are known to have a profound effect on the type of mesophase formed and its thermal stability. mdpi.comresearchgate.net

Investigation of Conformational Flexibility and Rotational Isomerism of the Octyloxy Chain in this compound

The octyloxy chain of this compound possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. This flexibility allows the chain to adopt a variety of shapes, from fully extended (all-trans) to more compact, bent conformations. The distribution of these rotational isomers is temperature-dependent, with a higher population of gauche conformers at elevated temperatures, leading to a more disordered chain structure.

Development of Supramolecular Assembly and Orientational Order in this compound Mesophases

The formation of mesophases in this compound is a classic example of supramolecular self-assembly. Driven by the anisotropic intermolecular interactions, the individual molecules spontaneously organize into structures with long-range orientational order, while lacking the long-range positional order of a crystalline solid. cmu.edu In the nematic phase, the most common liquid crystal phase, the long axes of the molecules tend to align along a common direction, known as the director. cmu.edu

The degree of orientational order can be quantified by an order parameter, which ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystal. This orientational order is responsible for the anisotropic properties of liquid crystals, such as birefringence, where the refractive index depends on the polarization of light relative to the director. cmu.edu The transition from the isotropic liquid to the nematic phase is a symmetry-breaking process, where the continuous rotational symmetry of the liquid is reduced to a lower symmetry in the mesophase. cmu.edu The stability and temperature range of these mesophases are determined by the delicate balance of the molecular interactions and thermal energy.

Computational and Theoretical Studies of 4 Propylphenyl 4 Octyloxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of 4-Propylphenyl 4-(octyloxy)benzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for liquid crystal molecules due to its balance of computational cost and accuracy. For this compound, DFT would be the method of choice for determining the most stable molecular conformation.

Following optimization, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic displacements. This analysis serves two purposes: first, it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman vibrational spectra. universityofgalway.ieresearchgate.net These predicted spectra can be compared with experimental data to validate the computational model.

Ab Initio Methods for Predicting Electronic Properties and Spectroscopic Parameters

Once the optimized geometry is obtained, DFT and other ab initio ("from the beginning") methods can be used to calculate a wide range of electronic properties that govern intermolecular interactions and material performance. researchgate.net

Key properties for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netaps.org A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (negative potential, typically around oxygen atoms) and electron-poor (positive potential) regions. aps.org This map is invaluable for understanding how molecules will interact and align with each other, which is the basis for forming ordered liquid crystal phases.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence the dielectric properties of the material and its response to external electric fields. DFT calculations provide a reliable prediction of this vector quantity. universityofgalway.ieaps.org

Polarizability: This property describes how easily the electron cloud of the molecule can be distorted by an external electric field. Anisotropic polarizability is a key factor in the formation of nematic phases. mdpi.com

An illustrative table of the kind of data generated by these quantum chemical calculations is presented below.

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating capability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability and reactivity. A larger gap implies higher stability. researchgate.net
Dipole Moment (μ)2.5 DebyeGoverns dielectric anisotropy and interaction with electric fields. universityofgalway.ie
Average Polarizability (α)45 ųMeasures the overall response to an electric field; related to refractive index. mdpi.com

Molecular Dynamics (MD) Simulations for Mesophase Formation and Dynamical Behavior of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By integrating Newton's equations of motion, MD provides a "computational microscope" to observe phenomena that occur on timescales from femtoseconds to microseconds, such as the spontaneous formation of liquid crystal phases. scielo.org.mxgoogle.com

Force Field Development and Validation for Liquid Crystalline Benzoate (B1203000) Systems

The accuracy of an MD simulation is entirely dependent on the force field , a set of potential energy functions and associated parameters that describe the interactions between atoms. mdpi.com For a novel molecule like this compound, a specific force field would need to be developed and validated.

The process typically involves:

Adopting Standard Parameters: Initial parameters for bonded (bonds, angles) and non-bonded (van der Waals, electrostatic) interactions are often taken from well-established force fields like the General AMBER Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS). researchgate.netmdpi.com

Quantum Mechanical Refinement: Crucial parameters, especially for torsional (dihedral) angles that control the molecule's shape and flexibility, are refined by fitting to potential energy surfaces calculated using higher-level quantum mechanics (DFT). aps.orgaps.org This is critical for accurately modeling the "melted" state of the alkyl chains in the mesophase and the rotation around the ester linkage. mdpi.com

Charge Derivation: Atomic partial charges are calculated using methods like restrained electrostatic potential (RESP) fitting, which ensures the force field reproduces the quantum mechanical electrostatic potential around the molecule. mdpi.com

Validation: The newly parameterized force field is validated by performing simulations of small, representative fragments or the full molecule in the isotropic liquid phase and comparing calculated properties, such as density and heat of vaporization, against available experimental data. universityofgalway.iestrath.ac.uk

Simulation of Molecular Reorientation and Collective Phenomena in Liquid Crystalline Phases

With a validated force field, large-scale MD simulations can be performed to study the collective behavior of hundreds or thousands of this compound molecules. A typical simulation would involve placing the molecules in a simulation box with periodic boundary conditions and running the simulation in an isothermal-isobaric (NPT) ensemble, which allows the system to reach its equilibrium density at a given temperature and pressure. mrs-j.org

By starting from a random, isotropic configuration and slowly cooling the system, one can observe the spontaneous formation of liquid crystalline phases, such as the nematic or smectic phases. mdpi.com Analysis of the simulation trajectories provides detailed insights into:

Molecular Reorientation: The rotational motion of individual molecules can be tracked. In the nematic phase, molecules exhibit long-range orientational order, aligning along a common direction called the director. The dynamics of this reorientation process are crucial for understanding properties like viscosity and response times to external fields. aip.orgaip.org

Collective Phenomena: MD simulations excel at revealing collective behaviors. This includes the formation of layered structures in smectic phases, the propagation of density waves, and the correlated motions of neighboring molecules. mpg.deresearchgate.net The interplay between molecular rotation and bulk fluid motion, known as backflow, can also be studied in detail. aip.orgresearchgate.net

Order Parameters: The degree of order can be quantified by calculating the nematic order parameter, S, from the simulation trajectory. This allows for the precise identification of phase transition temperatures by observing sharp changes in S as a function of temperature.

An illustrative table of typical MD simulation parameters for studying mesophase formation is provided below.

ParameterIllustrative ValuePurpose
System Size1024 moleculesLarge enough to minimize finite-size effects and observe collective phenomena.
Force FieldGAFF with custom-fitted dihedral parametersTo accurately model the specific chemical structure of this compound. mdpi.com
EnsembleNPT (Isothermal-Isobaric)Allows the system to find its equilibrium density at a given temperature and pressure (typically 1 atm). mrs-j.org
Temperature ControlNosé-Hoover ThermostatMaintains the system at the target temperature.
Pressure ControlParrinello-Rahman BarostatMaintains the system at the target pressure while allowing the simulation box shape to change, which is crucial for smectic phases.
Simulation Time200-500 nanosecondsSufficient time for the system to equilibrate and for phase transitions to occur. mdpi.com
Time Step2 femtosecondsA standard time step for integrating the equations of motion in all-atom simulations.

Monte Carlo (MC) Simulations for Phase Behavior Prediction and Order Parameter Determination of this compound

Monte Carlo (MC) simulations offer a different approach to studying statistical mechanical systems. Instead of integrating equations of motion, MC methods generate a sequence of molecular configurations by making random changes (e.g., translating or rotating a molecule) and accepting or rejecting these changes based on a probabilistic criterion, such as the Metropolis algorithm. aps.orgresearchgate.net This method is particularly powerful for mapping out phase diagrams and studying phase transitions.

For this compound, an MC simulation would typically use a simplified model, such as a Gay-Berne potential, or a fully atomistic model. The simulation proceeds by attempting random moves and calculating the change in energy (ΔE). A move that lowers the energy is always accepted, while a move that increases the energy is accepted with a probability of exp(-ΔE/k_B T), allowing the system to escape local energy minima and explore the full configuration space. aps.org

MC simulations are exceptionally useful for:

Phase Behavior Prediction: By running simulations at a range of temperatures and pressures, one can identify the stable phases (isotropic, nematic, smectic). researchgate.netrepec.org The transition points are identified by discontinuities or sharp changes in thermodynamic properties like energy, density, and specific heat. aps.org Advanced MC techniques, such as grand canonical Monte Carlo (GCMC) or replica-exchange methods, can be used to overcome the large free energy barriers associated with first-order phase transitions and accurately determine coexistence points. mdpi.comacs.org

Order Parameter Determination: Just as in MD, the nematic order parameter can be calculated as an ensemble average over the generated configurations. By performing a random walk in order parameter space, specialized MC methods can directly compute the free energy as a function of the order parameter. aip.orgnih.gov The minima in this free energy profile correspond to the stable and metastable phases, and the barriers between them quantify the energy required for a phase transition. This provides a very clear picture of the system's phase behavior. For example, a simulation could track the nematic order parameter (S₂) and a smectic order parameter (τ) to map out the Isotropic-Nematic-Smectic A phase sequence upon cooling.

By systematically varying temperature and pressure, MC simulations can be used to construct a complete phase diagram for this compound, providing invaluable predictive information for material design and application. repec.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Approaches for Predicting Mesomorphic Behavior from Molecular Descriptors of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the molecular structure of a compound with its macroscopic properties. For liquid crystals like this compound, QSPR is invaluable for predicting mesomorphic behavior, such as phase transition temperatures (e.g., melting point and clearing point), without the need for extensive experimental synthesis and characterization.

The core of a QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used as independent variables in a statistical model (often using multiple linear regression or machine learning algorithms) to predict a specific property.

For this compound, relevant molecular descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical descriptors: These relate to the 3D shape of the molecule. For a calamitic liquid crystal, the most important of these is the molecular aspect ratio (length-to-breadth ratio), which is crucial for the formation of orientationally ordered phases. Other descriptors include molecular volume and surface area.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. Key examples include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A hypothetical QSPR model for predicting the nematic-isotropic transition temperature (T_NI_, or clearing point) of a series of benzoate liquid crystals including this compound might take the form of the following equation:

T_NI_ = β₀ + β₁ (L/B) + β₂ (α) + β₃ (μ) + ...

Where:

L/B is the length-to-breadth ratio.

α is the molecular polarizability.

μ is the dipole moment.

β₀, β₁, β₂, β₃ are coefficients determined from the regression analysis of a training set of molecules.

The table below illustrates hypothetical values of key molecular descriptors for this compound that would be used in a QSPR study.

Molecular DescriptorHypothetical Value for this compoundContribution to Mesophase Stability
Molecular Aspect Ratio (L/B)4.1High value promotes orientational order and higher clearing points.
Molecular Volume (ų)420.6Larger volumes can lead to stronger intermolecular interactions.
Anisotropic Polarizability (Δα)35.8 x 10⁻²⁴ cm³High anisotropy in polarizability is critical for stabilizing the nematic phase through dispersion forces.
Dipole Moment (Debye)2.5A moderate dipole moment can influence dielectric properties and phase behavior.

By developing robust QSPR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of molecules with desired liquid crystalline properties, accelerating the discovery of new materials.

Statistical Mechanics Models for Understanding Phase Transitions and Orientational Ordering in this compound Systems

Statistical mechanics provides the theoretical foundation for understanding how the collective behavior of molecules gives rise to macroscopic phases of matter, including the liquid crystalline phases exhibited by this compound. These models are crucial for explaining the nature of phase transitions and the degree of molecular order within a given mesophase.

A key concept in the statistical mechanics of liquid crystals is the order parameter (S) . For the nematic phase, the Maier-Saupe theory introduces a scalar order parameter that quantifies the degree of long-range orientational order of the molecular long axes. The order parameter is defined as:

S = ½ ⟨3cos²θ - 1⟩

Where θ is the angle between the long axis of a molecule and the director (the average direction of molecular alignment), and the angle brackets denote an average over all molecules in the sample. S ranges from 0 for a completely isotropic liquid (no alignment) to 1 for a perfectly ordered crystalline state. In a typical nematic phase, S varies with temperature, commonly ranging from 0.3 to 0.7.

The Maier-Saupe theory successfully predicts the first-order nature of the nematic-isotropic (N-I) phase transition. It considers the anisotropic van der Waals (dispersion) forces as the primary driver for nematic ordering. As the temperature is lowered, the orientational potential of mean-field interaction becomes strong enough to overcome thermal energy, leading to a spontaneous alignment of the molecules and a discontinuous jump in the order parameter at the clearing point (T_NI_).

For compounds like this compound, which may also exhibit smectic phases, more sophisticated models are required. The McMillan model extends the Maier-Saupe theory to describe the smectic-A to nematic (SmA-N) transition. In addition to the orientational order parameter (S), McMillan introduced a translational order parameter (τ) that describes the one-dimensional periodic ordering of the molecular centers of mass into layers, which is characteristic of the smectic-A phase.

The McMillan model predicts that the nature of the SmA-N transition depends on the strength of the coupling between the orientational and translational order. This coupling is often related to the length of the flexible alkyl chains in the molecule. For short chains, the model predicts a second-order SmA-N transition, while for longer chains, it predicts a first-order transition.

The following table illustrates how the orientational order parameter (S) for this compound would be expected to change with temperature based on these theoretical models.

Temperature (Relative to T_NI)PhaseExpected Order Parameter (S)Description
T > T_NI_IsotropicS = 0Molecules are randomly oriented.
T = T_NI_Nematic-Isotropic TransitionS ≈ 0.4A discontinuous jump in order occurs as the nematic phase forms.
0.95 * T_NI_NematicS ≈ 0.6Orientational order increases as the temperature decreases.
T < T_SmA-N_Smectic AS > 0.7The onset of layered ordering further enhances the orientational order.

These statistical mechanics models, while simplified, provide fundamental insights into the driving forces behind the formation of liquid crystal phases and the nature of the transitions between them. They form the basis for more complex computational simulations, such as molecular dynamics, which can offer an even more detailed picture of the behavior of this compound at the molecular scale.

Advanced Spectroscopic and Diffraction Characterization of 4 Propylphenyl 4 Octyloxy Benzoate

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Mesophase Structure Elucidation

X-ray diffraction techniques are indispensable for determining the long-range positional order that characterizes liquid crystalline phases. By analyzing the diffraction patterns, crucial information about the arrangement of molecules, such as layer spacing in smectic phases and orientational order in nematic phases, can be obtained.

Determination of Layer Spacing and Molecular Tilt Angles in Smectic Phases

In the smectic phases of calamitic liquid crystals, molecules are arranged in layers. The layer spacing, d, is a fundamental parameter that can be determined from the position of the sharp, low-angle diffraction peaks in the XRD pattern, governed by Bragg's law (nλ = 2d sinθ). For instance, in studies of homologous series like the 4-alkoxyphenyl 4'-alkoxybenzoates, temperature-dependent XRD is crucial for identifying different smectic phases such as the smectic A (SmA) and smectic C (SmC) phases. ossila.comresearchgate.net

In the SmA phase, the molecules are, on average, oriented perpendicular to the layer planes. The measured layer spacing is therefore close to the calculated molecular length. As the temperature is lowered, a transition to the SmC phase can occur, where the molecules tilt with respect to the layer normal. This tilt results in a decrease in the layer spacing. ossila.com The molecular tilt angle (β) can be calculated using the formula:

β = arccos(d_SmC / d_SmA)

where d_SmC is the layer spacing in the smectic C phase and d_SmA is the layer spacing in the smectic A phase.

For a related compound, 4-butyloxyphenyl 4'-decyloxybenzoate, the layer thickness in the SmA phase was determined to be 25.22 Å. ossila.com Upon cooling, a transition to the SmC phase was observed with a reduction in layer thickness to 22.89 Å, corresponding to a significant molecular tilt. ossila.com

Table 1: Representative XRD Data for a Homologous Benzoate (B1203000) Liquid Crystal

PhaseTemperature (°C)2θ (degrees)Layer Spacing (d) (Å)
Smectic A803.5025.22
Smectic C753.8622.89

Note: Data presented is for the analogous compound 4-butyloxyphenyl 4'-decyloxybenzoate as a representative example. ossila.com

Analysis of Orientational Order and Correlation Lengths in Nematic Phases

The nematic phase lacks the layered structure of smectic phases but maintains a long-range orientational order of the molecular long axes. This is reflected in the XRD pattern by a broad, diffuse scattering halo at wide angles, which corresponds to the average intermolecular distance, and a more oriented pattern at small angles when the sample is aligned. SAXS is particularly useful for probing the longer-range fluctuations and correlations in the nematic phase. Near a nematic-to-smectic A (N-SmA) phase transition, pre-transitional smectic fluctuations can be observed as diffuse scattering peaks at a wavevector corresponding to the nascent smectic layer spacing. The width of these peaks provides information about the correlation lengths of these fluctuations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Dynamics and Order Parameter Measurement

NMR spectroscopy is a powerful tool for investigating the local environment, molecular dynamics, and orientational order in liquid crystals. Different NMR techniques can provide detailed insights into the behavior of the rigid core and the flexible alkyl chains of 4-Propylphenyl 4-(octyloxy)benzoate.

Solid-State NMR Techniques for Anisotropic Interactions in Mesophases

In the ordered mesophases, the anisotropic interactions, such as dipolar and quadrupolar couplings, are not averaged out as they are in the isotropic liquid phase. Solid-state NMR techniques can measure these interactions to provide information about the degree of molecular order. The orientational order parameter, S, which quantifies the degree of alignment of the molecular long axis with the director, can be determined from the splitting of NMR signals.

Deuterium (B1214612) NMR (²H NMR) for Segmental Dynamics and Chain Conformation

Deuterium NMR, performed on specifically deuterated samples of this compound, is an exceptionally sensitive probe of the dynamics and conformation of the alkyl chains. The quadrupolar splitting of the deuterium signal is dependent on the orientation of the C-D bond with respect to the magnetic field. By analyzing the splittings for different deuterated positions along the propyl and octyloxy chains, a profile of the segmental order parameter for each C-D bond can be constructed.

Typically, the order parameter is highest for the segments of the chains closest to the rigid phenyl rings and decreases towards the flexible tail ends. This "order parameter gradient" provides a detailed picture of the chain flexibility and the different motional regimes (e.g., trans-gauche isomerizations) within the mesophases.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Changes

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of the molecule. These techniques are highly sensitive to changes in the local molecular environment and conformation, making them valuable for studying phase transitions.

Specific vibrational bands can be assigned to different parts of the this compound molecule, such as the C=O stretching of the ester group, the C-O stretching of the ether and ester linkages, and various modes of the phenyl rings and the alkyl chains. Changes in the frequency, intensity, and bandwidth of these vibrational modes can be monitored as a function of temperature to identify and characterize phase transitions. For example, the crystallization of the flexible alkyl chains upon transitioning from a mesophase to a crystalline solid phase can be observed through the appearance of specific sharp bands associated with the all-trans conformation of the chains.

In studies of similar liquid crystals, changes in the IR spectra of the terminal alkyl chains have been used to monitor conformational changes, while shifts in the vibrational modes of the core have been correlated with changes in intermolecular interactions during phase transitions. niscair.res.in

Probing Functional Group Vibrations in Different Thermotropic Phases

The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups. Changes in the position, width, and intensity of these bands upon phase transitions (e.g., from the crystalline to the nematic and finally to the isotropic phase) provide valuable insights into the alterations in the local molecular environment and conformation.

Key vibrational modes that are typically monitored include:

C=O stretching vibration of the ester group, which is sensitive to intermolecular interactions and conjugation with the phenyl ring.

C-O stretching vibrations of the ester and ether linkages.

Aromatic C-H and C=C stretching vibrations within the phenyl rings.

Alkyl C-H stretching and deformation vibrations of the propyl and octyloxy chains.

By tracking these vibrational markers as a function of temperature, researchers can identify phase transition points and characterize the degree of molecular order within each phase. For instance, a significant broadening of the spectral bands is commonly observed at the transition to the more disordered isotropic phase.

Polarized Raman Spectroscopy for Orientational Order Studies

Polarized Raman spectroscopy is a refined technique used to quantify the degree of orientational order in anisotropic systems like liquid crystals. nih.gov By analyzing the intensity of specific Raman bands as a function of the polarization of the incident and scattered light relative to the liquid crystal director, one can determine the orientational order parameters, ⟨P₂(cosθ)⟩ and ⟨P₄(cosθ)⟩. These parameters describe the average orientation of the long molecular axis with respect to the director. nih.gov

For this compound in its nematic phase, the highly polarizable C=C stretching modes of the phenyl rings are often used as probes for these measurements. The depolarization ratios of these bands provide a direct measure of the orientational distribution of the molecules, which is a fundamental characteristic of the liquid crystalline state. nih.gov

Dielectric Spectroscopy for Investigating Molecular Reorientation and Relaxation Processes

Dielectric spectroscopy is an essential technique for studying the dynamics of polar molecules in liquid crystalline phases. It probes the frequency response of the material to an applied electric field, yielding information about molecular reorientation and relaxation phenomena.

Frequency-Dependent Dielectric Permittivity Measurements

The complex dielectric permittivity (ε*(ω) = ε'(ω) - iε''(ω)) of this compound is measured over a broad frequency range. The real part, ε', represents the dielectric constant, while the imaginary part, ε'', is the dielectric loss. In the liquid crystalline phases, the dielectric properties are anisotropic and are measured parallel (ε∥) and perpendicular (ε⊥) to the director. The dielectric anisotropy (Δε = ε∥ - ε⊥) is a critical parameter that determines the response of the liquid crystal to an electric field.

For analogous compounds, the dielectric anisotropy can change sign with frequency and temperature, which can be attributed to dipole-dipole correlations. researchgate.net

Analysis of Relaxation Modes and Activation Energies

The dielectric loss spectra (ε''(ω)) reveal characteristic relaxation processes. For calamitic liquid crystals like this compound, two primary relaxation modes are typically observed:

Low-frequency (s-mode): Associated with the reorientation of the molecule around its short axis. This is a slow process due to the high energy barrier for this motion.

High-frequency (δ-mode): Corresponds to the reorientation of the molecule around its long axis, which is a much faster process.

The temperature dependence of the relaxation frequencies often follows the Arrhenius law, allowing for the determination of the activation energy (Ea) for each relaxation process. These activation energies provide quantitative information about the potential barriers hindering the molecular motions. In similar liquid crystals, the activation energy for the reorientation around the short axis is significantly higher than that for the reorientation around the long axis. researchgate.net For instance, studies on a related compound, 4-n-pentylphenyl-4-n-octyloxythiobenzoate (8S5), show that the activation energy is similar across different liquid crystalline phases, suggesting that the liquid-like order within the layers does not drastically alter the molecular dynamics. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on Chiral Analogs or Induced Chirality in this compound

Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful techniques for investigating chiral molecules. libretexts.orgnih.gov While this compound itself is not chiral, these techniques become relevant when studying:

Chiral analogs: Synthesizing derivatives of this compound with a chiral center (e.g., by introducing a chiral group in the alkyl chain) would lead to cholesteric or chiral smectic phases. CD and ORD spectroscopy could then be used to probe the helical superstructure and the molecular chirality.

Induced chirality: Doping the achiral this compound with a small amount of a chiral molecule can induce a chiral liquid crystalline phase. CD and ORD measurements would reveal the transfer of chirality from the dopant to the host and characterize the resulting helical pitch.

These studies provide fundamental insights into the relationship between molecular chirality and the macroscopic chiral structures in liquid crystals. libretexts.org

Dielectric and Electro Optical Response Methodologies for 4 Propylphenyl 4 Octyloxy Benzoate Systems

Experimental Techniques for the Measurement of Dielectric Anisotropy in 4-Propylphenyl 4-(octyloxy)benzoate

The dielectric anisotropy (Δε) of a liquid crystal is a crucial parameter that describes the difference in dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This property is fundamental to the operation of many liquid crystal devices.

The primary technique for measuring the dielectric anisotropy of a liquid crystal like this compound is dielectric spectroscopy . acs.orgnih.gov This method involves placing the liquid crystal sample in a test cell comprised of two parallel conductive plates, often glass coated with a transparent conductor like indium tin oxide (ITO). The cell is then treated to induce a specific alignment of the liquid crystal molecules.

To measure ε∥, a planar alignment is typically used, where the liquid crystal director is oriented parallel to the electrode surfaces. For the measurement of ε⊥, a homeotropic alignment is required, with the director aligned perpendicular to the electrodes. These alignments are usually achieved by treating the electrode surfaces with specific polyimides or other alignment layers. researchgate.net

An impedance analyzer is used to measure the capacitance of the cell with the liquid crystal sample over a range of frequencies. nih.govlavrentovichgroup.com The real part of the dielectric permittivity (ε') can then be calculated from the capacitance. The dielectric anisotropy is subsequently determined by the equation:

Δε = ε∥ - ε⊥ researchgate.net

The sign and magnitude of Δε are critical for device applications. A positive Δε indicates that the molecules will tend to align parallel to an applied electric field, while a negative Δε results in alignment perpendicular to the field. tandfonline.com

Table 1: Experimental Parameters for Dielectric Anisotropy Measurement

Parameter Description Typical Values/Conditions
Test Cell Parallel plate capacitor with ITO electrodes. Cell gap: 5-20 µm
Alignment Layers Polyimides for planar or homeotropic alignment. Rubbed or photo-aligned
Instrumentation Impedance Analyzer/LCR Meter Frequency range: 100 Hz - 10 MHz
Temperature Control Hot stage or oven Controlled to within ±0.1 °C

| Applied Voltage | Low amplitude AC voltage to avoid molecular reorientation. | 0.1 - 1 V |

Methodologies for Determining Switching Times and Dynamic Response Characteristics of this compound

The switching time of a liquid crystal is a measure of how quickly it can reorient in response to an applied electric field. This is a critical parameter for display applications, as it determines the ability to render fast-moving images without motion blur. tandfonline.comoptica.org

The dynamic response is typically characterized by measuring the change in optical transmittance of a liquid crystal cell as a voltage is applied or removed. physicsopenlab.org The experimental setup usually consists of the liquid crystal cell placed between crossed polarizers. A light source, such as a laser or an LED, illuminates the cell, and a photodetector measures the transmitted light intensity.

A square-wave voltage is applied to the cell to induce switching. The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% when the voltage is applied. The fall time (τ_off) is the time for the transmittance to change from 90% to 10% when the voltage is removed. tandfonline.com

Several factors influence the switching times, including the liquid crystal's rotational viscosity, elastic constants, dielectric anisotropy, and the cell gap. tandfonline.com The driving voltage also plays a significant role, with higher voltages generally leading to faster switching-on times. optica.org

Table 2: Methodologies for Switching Time Determination

Methodology Description Key Parameters Measured
Electro-Optical Measurement A liquid crystal cell is placed between crossed polarizers, and the change in light transmittance is measured upon application and removal of a voltage. Rise time (τ_on), Fall time (τ_off)

| Time-Resolved Dielectric Spectroscopy | Measures the change in capacitance over time as the liquid crystal reorients in response to a voltage pulse. | Molecular reorientation dynamics |

Investigation of Electro-optic Effects (e.g., Freedericksz Transition, Kerr Effect) in Thin Films of this compound

Freedericksz Transition:

The Freedericksz transition is a fundamental electro-optic effect in nematic liquid crystals. It is a field-induced reorientation of the liquid crystal director that occurs when the applied electric or magnetic field strength exceeds a certain threshold value. aip.orgaip.org This transition is a result of the competition between the elastic forces of the liquid crystal and the torque exerted by the external field. mdpi.commontclair.edu

To investigate the Freedericksz transition in a thin film of this compound, a liquid crystal cell with a well-defined initial alignment (e.g., planar or homeotropic) would be used. An electric field is applied perpendicular to the initial director orientation. The response of the liquid crystal can be observed by monitoring the change in the cell's capacitance or by observing the change in birefringence using polarizing microscopy. aip.orgaps.org

The threshold voltage (V_th) for the Freedericksz transition is dependent on the elastic constants of the liquid crystal and the cell thickness. aip.org By measuring this threshold, valuable information about the material's elastic properties can be obtained.

Kerr Effect:

The Kerr effect, or quadratic electro-optic effect, describes the induction of birefringence in a material by an applied electric field, where the change in refractive index is proportional to the square of the electric field strength. bohrium.comaps.org In the isotropic phase of a liquid crystal, or in a system that is macroscopically isotropic, the Kerr effect can be observed.

To measure the Kerr effect in this compound, the material would be held in its isotropic phase within a Kerr cell, which consists of two parallel electrodes. A high voltage is applied across the electrodes, and a polarized light beam is passed through the sample. The induced birefringence causes a change in the polarization state of the light, which can be detected using an analyzer. surajitdhara.in The Kerr constant (B) is a material parameter that quantifies the strength of the Kerr effect. bohrium.com

Analysis of Electric Field Strength and Frequency Dependence on Molecular Alignment in this compound

The alignment of liquid crystal molecules is strongly influenced by both the strength and frequency of an applied electric field.

Electric Field Strength:

Above the Freedericksz threshold, increasing the electric field strength will cause a greater degree of molecular reorientation, with the director tending to align with the field direction (for a material with positive dielectric anisotropy). mit.edu This change in molecular alignment can be quantified by measuring the corresponding change in capacitance or optical birefringence. tandfonline.com At very high field strengths, the liquid crystal molecules can become almost completely aligned with the field.

Frequency Dependence:

The dielectric properties of liquid crystals, and thus their response to an electric field, are frequency-dependent. researchgate.netjournalijar.com At low frequencies, both permanent and induced dipoles contribute to the polarization. As the frequency increases, the permanent dipoles may no longer be able to follow the rapidly oscillating field, leading to a decrease in the dielectric permittivity. This phenomenon is known as dielectric relaxation. acs.orgwhiterose.ac.uk

For a dual-frequency addressable liquid crystal, the sign of the dielectric anisotropy can change from positive at low frequencies to negative at high frequencies. This allows for the switching of the liquid crystal director between two orthogonal states by simply changing the frequency of the applied field. researchgate.net Investigating the frequency dependence of the dielectric properties of this compound would reveal whether it exhibits such behavior. This is typically done using dielectric spectroscopy over a broad frequency range. nih.gov

Structure Property Relationships and Molecular Engineering Principles Applied to 4 Propylphenyl 4 Octyloxy Benzoate Analogs

Influence of Core Structure Modifications on Liquid Crystalline Properties of Phenyl Benzoates

The rigid core of a mesogen is a primary determinant of its liquid crystalline properties. For phenyl benzoate (B1203000) systems, modifications to this core, such as the introduction of different linking groups or the addition of other aromatic rings, can have profound effects on mesophase stability and type.

Replacing the simple phenyl rings with a naphthalene (B1677914) moiety, for instance, increases the rigidity and polarizability of the molecule. semanticscholar.org This generally leads to an increase in the thermal stability of the mesophases. The introduction of an extra fused ring enhances the aspect ratio of the molecule, which promotes the formation of more stable liquid crystalline phases at higher temperatures. semanticscholar.org

Furthermore, the substitution pattern on the phenyl rings can be considered a core modification. For example, moving the position of the ester linkage on the phenyl ring from the para (1,4) position to the meta (1,3) position would introduce a bend in the molecular structure. Such "bent-core" or "banana-shaped" molecules can exhibit unique and complex mesophases that are not observed in their linear counterparts.

Role of Lateral Substituents on Mesophase Stability and Transition Temperatures

The introduction of substituents onto the lateral positions of the mesogenic core is a powerful tool for fine-tuning liquid crystalline properties. Lateral substituents can influence the melting point, clearing point, and the type of mesophase by altering the molecule's shape, polarity, and ability to pack efficiently.

A common effect of introducing a lateral substituent is the lowering of the melting point. The substituent group increases the width of the molecule, disrupting the crystalline packing and making it easier for the material to transition into a liquid or liquid crystalline state at a lower temperature. This is a desirable feature for creating room-temperature liquid crystals for display applications.

However, the increased molecular width also tends to decrease the clearing temperature by reducing the intermolecular attractions that stabilize the mesophase. The magnitude of this decrease depends on the size and polarity of the substituent. Small, polar substituents like fluorine can have a different effect compared to larger, non-polar groups like a methyl group. For instance, lateral fluorination can lead to materials that are purely nematogenic with good thermal stability. researchgate.net

Rational Design Principles for Tailoring Specific Liquid Crystalline Characteristics of 4-Propylphenyl 4-(octyloxy)benzoate Derivatives

The design of liquid crystals with specific properties is a goal-oriented process that relies on the fundamental principles of structure-property relationships. To tailor the characteristics of derivatives of this compound, a medicinal chemist would consider the following:

To lower the melting point: The introduction of a lateral substituent, such as a methyl or fluoro group, would be a primary strategy. Alternatively, creating a mixture of different homologues (e.g., varying the propyl or octyloxy chain lengths) can also depress the melting point.

To increase the nematic range: Lengthening the terminal alkyl chains can initially broaden the nematic range, but excessive length will favor smectic phases. Therefore, a balance must be struck. Introducing a lateral substituent can also widen the nematic range by suppressing smectic phases.

To induce a smectic phase: As a general rule, increasing the length of the terminal alkyl or alkoxy chains is the most effective way to promote the formation of smectic phases.

To increase the clearing point: Enhancing the rigidity and polarizability of the core is key. This can be achieved by replacing a phenyl ring with a more extended aromatic system like naphthalene or by incorporating polar linking groups that enhance intermolecular interactions.

To achieve a specific dielectric anisotropy: The incorporation of polar groups, such as cyano (-CN) or fluoro (-F), at specific positions on the molecule is crucial. A terminal cyano group, for example, will lead to a large positive dielectric anisotropy, which is essential for the operation of twisted nematic displays.

By combining these strategies, it is possible to design novel liquid crystals with a wide range of properties tailored for specific applications.

Correlation Between Molecular Rigidity/Flexibility and Mesomorphic Range in Benzoate-Based Liquid Crystals

The balance between molecular rigidity and flexibility is a cornerstone of liquid crystal design. The rigid core, composed of the phenyl benzoate unit, provides the necessary anisotropy for the formation of a mesophase. The flexible terminal chains, on the other hand, provide fluidity and influence the type and stability of the mesophase.

A more rigid core generally leads to a wider mesomorphic range and higher clearing temperatures. This is because a rigid, anisometric molecule has stronger intermolecular attractions that favor the ordered liquid crystalline state over the disordered isotropic liquid. The introduction of double or triple bonds within the core, or the use of fused aromatic rings, increases rigidity and thus mesophase stability.

The mesomorphic range is, therefore, a delicate balance. A molecule that is too rigid may have a very high melting point and a narrow or non-existent liquid crystalline range. A molecule that is too flexible may not have sufficient anisotropy to form a mesophase at all. The optimal design for a wide mesomorphic range involves a rigid core of appropriate length and shape, coupled with flexible terminal chains that are long enough to promote mesomorphism but not so long as to excessively lower the clearing point.

Potential Applications and Material Science Implications of 4 Propylphenyl 4 Octyloxy Benzoate in Advanced Technologies

Role in Liquid Crystal Display (LCD) Architectures and Electro-optic Devices as a Constituent Material

Phenylbenzoate-based liquid crystals are foundational materials in the construction of liquid crystal displays (LCDs) and other electro-optic devices. Their utility stems from their anisotropic nature, meaning their optical properties are dependent on the orientation of the liquid crystal molecules. When an electric field is applied, these molecules can be reoriented, thereby modulating the passage of light. This principle is the cornerstone of LCD technology.

In a typical LCD, a thin layer of liquid crystal material is sandwiched between two polarized substrates. The application and removal of an electric field across this layer changes the alignment of the liquid crystal molecules, which in turn alters the polarization of light passing through. This allows for the creation of images. Liquid crystals like 4-Propylphenyl 4-(octyloxy)benzoate, due to their phenylbenzoate core, are expected to exhibit the necessary nematic liquid crystal phase and dielectric anisotropy for such applications. ossila.com The specific length of the alkyl and alkoxy chains (propyl and octyloxy groups, respectively) influences the material's viscosity, clearing point, and other physical properties that are critical for the performance of the display, such as response time and operating temperature range.

Electro-optic devices beyond displays, such as light modulators and optical switches, also leverage these properties. The ability to control the refractive index of the material with an external voltage makes compounds of this type candidates for applications requiring the manipulation of light signals. researchgate.net

Potential as a Component in Smart Materials and Stimuli-Responsive Systems

Smart materials are designed to respond to changes in their environment in a controlled and predictable way. Liquid crystals are inherently stimuli-responsive, reacting to changes in temperature, electric fields, magnetic fields, and even the presence of certain chemicals. materiability.comrsc.org

The most prominent example of a smart material application for liquid crystals is in "smart windows" or privacy glass, which can switch from a transparent to an opaque state. materiability.com This is often achieved through the use of Polymer Dispersed Liquid Crystals (PDLCs), where droplets of liquid crystal are embedded in a polymer matrix. In the "off" state (no voltage), the random orientation of the liquid crystal droplets scatters light, making the window appear milky or opaque. materiability.com When a voltage is applied, the liquid crystal molecules align, allowing light to pass through for a transparent state. materiability.com A compound like this compound could serve as the liquid crystal component within such a system.

Furthermore, the temperature-dependent phase transitions of liquid crystals can be harnessed. rsc.orgscirp.org A material could be designed to change its optical properties at a specific temperature, acting as a thermally-responsive sensor or switch. rsc.org

Applications in Chemical and Physical Sensors Utilizing Liquid Crystal Phase Transitions

The ordered phases of liquid crystals are sensitive to disruption. The introduction of even minute quantities of impurities or analytes can alter the phase transition temperatures (e.g., the clearing point, which is the transition from the nematic to the isotropic liquid phase). nist.gov This sensitivity can be exploited for sensing applications.

A sensor could be designed where the surface of a liquid crystal film is functionalized to interact with a specific chemical or biological molecule. This interaction would disrupt the ordering of the liquid crystal molecules, leading to a detectable change in the optical appearance of the film. This change can be observed through a polarizing microscope or even with the naked eye, providing a simple and effective sensing mechanism.

Physical parameters can also be sensed. For instance, mechanical stress can alter the alignment of liquid crystal molecules, leading to a change in their optical properties. Moreover, the phase transitions themselves, which occur at well-defined temperatures, can be used for temperature sensing. scirp.org The specific transition temperatures of this compound would determine its suitability for particular sensing ranges. For a related compound, 4-Pentylphenyl 4-(octyloxy)benzoate, the melting point is in the range of 53-57 °C. sigmaaldrich.comsigmaaldrich.com

PropertyValueReference
Melting Point53-57 °C sigmaaldrich.comsigmaaldrich.com
FormLiquid Crystal sigmaaldrich.comsigmaaldrich.com
Storage Temperature-20°C sigmaaldrich.comsigmaaldrich.com

Table 1: Physical Properties of the related compound 4-Pentylphenyl 4-(octyloxy)benzoate (CAS 50649-56-4)

Integration into Polymer Dispersed Liquid Crystals (PDLCs) and Other Liquid Crystal Composites

Polymer Dispersed Liquid Crystals (PDLCs) are composite materials where micro-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. nih.govgedik.edu.tr These materials are of significant interest for electro-optical applications like switchable windows, light shutters, and flexible displays. gedik.edu.tr

The fabrication of PDLCs can be achieved through several methods, including phase separation. materiability.com In thermally induced phase separation, a homogeneous mixture of the liquid crystal and a thermoplastic polymer is cooled, causing the liquid crystal to form droplets as the polymer solidifies. materiability.comresearchgate.net In solvent-induced phase separation, the polymer and liquid crystal are dissolved in a common solvent, which is then evaporated to form the PDLC film. materiability.comgedik.edu.tr

A compound such as this compound would be the active component within the droplets. The performance of the PDLC device, including its switching voltage, contrast ratio, and response time, is influenced by the properties of the liquid crystal, the polymer matrix, and the morphology of the droplets (their size and shape). nih.govgedik.edu.tr The choice of liquid crystal is therefore critical in tailoring the PDLC for a specific application.

Opportunities in Optoelectronic and Photonic Devices Leveraging Anisotropic Properties of the Compound

The unique anisotropic optical and dielectric properties of liquid crystals make them attractive for a range of optoelectronic and photonic devices. These properties are a direct result of the rod-like shape and orientational order of the molecules.

Furthermore, the periodic structures that can form in liquid crystal phases can be used to create tunable photonic crystals. These structures can be designed to control the propagation of light in novel ways, leading to applications in areas such as lasing, optical filtering, and waveguiding. The specific phase behavior and elastic constants of a liquid crystal like this compound would determine its suitability for creating such photonic structures. The formation of stripe domains near the nematic-to-smectic-A phase transition in a related compound illustrates the potential for creating such periodic modulations. researchgate.net

Future Directions, Emerging Trends, and Research Challenges for 4 Propylphenyl 4 Octyloxy Benzoate Research

Exploration of Hybrid Materials Incorporating 4-Propylphenyl 4-(octyloxy)benzoate with Nanomaterials

A significant emerging trend in liquid crystal research is the development of hybrid materials where the liquid crystal host is doped with nanomaterials. For this compound, this presents a substantial opportunity for tuning and enhancing its intrinsic properties. The introduction of nanoparticles, such as gold nanoparticles, quantum dots, or carbon nanotubes, into the liquid crystal matrix can profoundly alter its electro-optical, thermal, and photophysical behaviors.

Research Challenges and Future Scope:

Dispersion and Stability: A primary challenge is achieving a stable and uniform dispersion of nanomaterials within the this compound host. Agglomeration of nanoparticles can lead to defects in the liquid crystal director field, impairing device performance. Future research must focus on surface functionalization of nanoparticles to improve their compatibility with the benzoate-based liquid crystal.

Property Modulation: The interaction between the liquid crystal molecules and the nanoparticle surface can induce local changes in ordering, which can be exploited to modify the bulk properties of the composite. For instance, doping with gold nanoparticles could enhance the dielectric anisotropy or lower the threshold voltage for switching. Systematic studies are needed to correlate nanoparticle type, size, and concentration with the resulting properties of the hybrid material.

Novel Functionalities: Incorporating functional nanomaterials could impart entirely new capabilities. For example, magnetic nanoparticles could allow for magnetic field control of the liquid crystal phase, while plasmonic nanoparticles could lead to enhanced nonlinear optical effects. Liquid crystal templating, which uses the self-assembled structures of LCs as scaffolds, is a versatile method for creating novel nanostructured materials and could be applied to this system. mdpi.com

Nanomaterial TypePotential Property Enhancement in Host LCResearch Objective
Gold Nanoparticles (AuNPs)Enhanced dielectric anisotropy, plasmonic resonanceDevelop low-voltage displays, optical sensors
Carbon Nanotubes (CNTs)Increased thermal and electrical conductivityCreate thermally conductive films, antistatic coatings
Quantum Dots (QDs)Photoluminescence, enhanced contrastDevelop advanced display technologies with wider color gamuts
Magnetic Nanoparticles (e.g., Fe₃O₄)Magnetic field susceptibilityEnable magneto-optical switching devices

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes in Mesophases

While standard techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are well-established for identifying the phase transition temperatures and textures of liquid crystals like this compound, they provide limited insight into the molecular-level dynamics within the mesophases. nih.govnih.gov The future of characterization lies in advanced in-situ techniques that can probe the real-time response of the system to external stimuli.

Research Challenges and Future Scope:

Probing Molecular Reorientation: Techniques such as time-resolved Fourier-transform infrared (FTIR) spectroscopy and dielectric spectroscopy can be employed to study the dynamics of molecular reorientation in response to electric fields. This is crucial for understanding the switching behavior in potential display applications.

Visualizing Domain Evolution: The evolution of liquid crystalline domains and the annihilation of defects are dynamic processes critical to the performance of LC-based devices. Advanced microscopy techniques, such as fluorescence confocal microscopy using fluorescently-tagged dopants, could provide real-time, three-dimensional visualization of these processes within a this compound sample.

Thermodynamic Investigations: Inverse gas chromatography (IGC) has been used to determine the thermodynamic properties and phase transitions of other phenylbenzoate-based calamitic liquid crystals. tandfonline.com Applying this technique to this compound could yield valuable data on its interaction parameters with various solvents and surfaces, which is vital for its application in chromatography or sensor technology. tandfonline.com

Characterization TechniqueDynamic Process to be StudiedPotential Insight Gained
Time-Resolved FTIR SpectroscopyElectric-field-induced molecular switchingSwitching speed, reorientation mechanisms
Dielectric SpectroscopyRelaxation processes in mesophasesCollective and individual molecular motions
Fluorescence Confocal MicroscopyDefect annihilation, domain growthKinetics of phase transitions, device optimization
Inverse Gas Chromatography (IGC)Surface and bulk thermodynamic interactionsSolubility parameters, surface energy, phase behavior

Novel Computational Models for Predicting Complex Liquid Crystalline Structures and Dynamics

Computational modeling is an indispensable tool for bridging the gap between molecular architecture and macroscopic material properties. For this compound, developing sophisticated computational models is a key research challenge that can accelerate the discovery of new properties and applications. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are central to this effort. mdpi.comaps.org

Research Challenges and Future Scope:

Accurate Force Field Development: Molecular dynamics simulations rely on accurate force fields to describe the intermolecular interactions. For phenyl benzoate (B1203000) systems, capturing the subtle electrostatic and van der Waals forces, including the interactions of the flexible alkyl chains and the rigid core, is critical for correctly predicting phase behavior. nih.govnih.gov

Predicting Mesophase Behavior: A major goal is to create models that can predict the phase transition temperatures and the type of mesophase (e.g., nematic, smectic) purely from the molecular structure. aps.org This requires large-scale simulations capable of capturing the long-range order characteristic of liquid crystalline phases. bristol.ac.uk

Simulating Dynamic Responses: Beyond static structures, computational models can simulate the dynamic response of this compound to external fields (electric, thermal), providing insights into switching mechanisms and transport properties at an atomistic level. rochester.edu DFT calculations can elucidate the relationship between molecular structure and parameters like polarizability and dipole moments, which are crucial for understanding the material's response. mdpi.com

Computational MethodResearch Goal for this compoundPredicted Parameters
Density Functional Theory (DFT)Elucidate electronic structure and propertiesMolecular geometry, polarizability, HOMO-LUMO gap
Molecular Dynamics (MD)Simulate bulk phase behavior and dynamicsPhase transition temperatures, order parameters, diffusion coefficients
Coarse-GrainingModel large-scale phenomena and self-assemblyDefect structures, phase separation in mixtures

Investigation of this compound in Non-Conventional Liquid Crystalline Architectures (e.g., Lyotropic, Self-Assembled Systems)

While this compound is a classic thermotropic liquid crystal, its molecular structure—a rigid aromatic core with a flexible alkyl tail—lends itself to exploration in non-conventional systems. Investigating its behavior in lyotropic or other self-assembled architectures could unlock new applications.

Research Challenges and Future Scope:

Lyotropic Phase Formation: Lyotropic liquid crystals form phases based on their concentration in a solvent. mdpi.com While not a classic amphiphile, the distinct polar (benzoate) and non-polar (propyl and octyloxy chains) parts of the molecule could potentially lead to aggregation and lyotropic phase formation in specific solvents. Research is needed to explore the phase diagram of this compound in various solvents. The use of swollen liquid crystals (SLCs), which are quaternary mixtures, offers a versatile template for synthesizing nanostructured materials and could be an avenue for exploration. rsc.org

Interfacial Self-Assembly: The behavior of this compound at interfaces (e.g., air-water, solid-liquid) is a rich area for investigation. Techniques like Langmuir-Blodgett deposition could be used to create highly ordered monomolecular or multimolecular films, with potential applications in sensing or as alignment layers.

Co-Assembly with Amphiphiles: A promising strategy involves co-assembling this compound with true amphiphilic molecules, such as surfactants or block copolymers. The liquid crystal could intercalate within the self-assembled structures (micelles, lamellae), leading to hybrid systems with tunable optical and structural properties. This approach has been used for other benzoate derivatives. elsevierpure.com

Addressing Scalability and Sustainability in the Synthesis and Application of Advanced Liquid Crystalline Materials

For any material to move from academic curiosity to technological reality, its synthesis must be scalable, cost-effective, and environmentally sustainable. This presents a critical research challenge for this compound and related liquid crystals.

Research Challenges and Future Scope:

Green Synthesis Routes: Traditional syntheses of phenyl benzoate liquid crystals often involve multi-step processes with organic solvents and stoichiometric reagents. Future research should focus on developing greener synthetic pathways, such as using catalytic methods, employing bio-based starting materials, or utilizing solvent-free reaction conditions.

Scalability of Production: A key challenge is transitioning laboratory-scale synthesis to industrial-scale production without compromising purity and yield. rsc.org This involves optimizing reaction conditions, developing efficient purification methods (e.g., reactive distillation, crystallization), and ensuring process safety.

Lifecycle and Recyclability: The long-term environmental impact of liquid crystal materials is a growing concern. Research into the lifecycle of this compound, including its biodegradability and potential for recycling from end-of-life devices, is essential for its sustainable application in future technologies.

Q & A

Q. What are the recommended safety protocols for handling 4-propylphenyl 4-(octyloxy)benzoate in laboratory settings?

  • Methodological Answer : When handling this compound, adhere to standard benzoate ester safety guidelines:
  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles .
  • Work in a fume hood to avoid inhalation of fine particles or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .
  • Store in a cool, dry place away from ignition sources due to flammability risks .
  • Dispose of waste via approved chemical disposal protocols, avoiding environmental release .

Q. How can researchers synthesize this compound, and what purification methods are effective?

  • Methodological Answer :
  • Synthesis : Use a two-step esterification process. First, synthesize 4-(octyloxy)benzoic acid via nucleophilic substitution of 4-hydroxybenzoic acid with octyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Second, react this acid with 4-propylphenol using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .
  • Purification : Recrystallize the crude product from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials . Confirm purity via HPLC (>98%) or NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify ester linkage and alkyl chain integrity. FT-IR can confirm C=O (1720–1740 cm1^{-1}) and C-O (1250 cm1^{-1}) stretches .
  • Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) .
  • Thermal Properties : DSC (Differential Scanning Calorimetry) to determine melting points and phase transitions, critical for applications in liquid crystal research .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the mesomorphic behavior of this compound?

  • Methodological Answer :
  • Experimental Design : Synthesize analogs with varying alkyl chains (e.g., hexyl, decyl) and compare phase transitions via polarized optical microscopy (POM) and DSC.
  • Key Findings : Longer alkyl chains (e.g., decyl) increase hydrophobicity and stabilize smectic phases, while shorter chains (e.g., propyl) favor nematic phases due to reduced steric hindrance .
  • Data Interpretation : Correlate chain length with entropy changes (ΔS\Delta S) during phase transitions using DSC thermograms .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Controlled Experiments : Test solubility in solvents (e.g., chloroform, toluene, DMSO) under standardized conditions (25°C, inert atmosphere).
  • Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies in polar solvents .
  • Reference Standards : Cross-validate data with NIST-reported solubility parameters for benzoate esters .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce side reactions and improve yield (≥85%) .
  • Solvent Selection : Use THF instead of DCM for better solubility of intermediates at higher concentrations.
  • Process Monitoring : Implement in-situ FT-IR to track esterification progress and terminate reactions at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.